p-Terphenyl, 2,4,4'',6-tetrachloro-
Overview
Description
P-Terphenyl, 2,4,4’‘,6-tetrachloro- is a chemical compound with the molecular formula C18H10Cl4 . It has an average mass of 368.084 Da and a monoisotopic mass of 365.953674 Da . It is also known by other names such as 1,1’:4’,1’‘-Terphenyl, 2,4,4’',6-tetrachloro- .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C18H10Cl4/c19-14-7-5-12 (6-8-14)11-1-3-13 (4-2-11)18-16 (21)9-15 (20)10-17 (18)22/h1-10H
. The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)Cl)C3=C (C=C (C=C3Cl)Cl)Cl
. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 465.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol, and the flash point is 235.4±24.7 °C . The index of refraction is 1.628, and the molar refractivity is 95.0±0.3 cm3 . It has 0 hydrogen bond acceptors and donors, and 2 freely rotating bonds .Scientific Research Applications
Cytochrome P-450-Dependent Monooxygenases Study
A study by Leece et al. (1986) explored the effects of various terphenyls, including 2,4,4'',6-tetrachloro-p-terphenyl, on rat hepatic microsomal cytochrome P-450-dependent monooxygenases. They found that some terphenyls, like 2,3,4,5-tetrachloro-p-terphenyl, induced specific enzyme activities, indicating their potential biological effects and interactions with drug-metabolizing enzymes (Leece et al., 1986).
Synthesis and Characterization of Phosphorus Centers
Shah et al. (2000) investigated tetraarylphenyls, including derivatives of 2,4,4'',6-tetrachloro-p-terphenyl, as ligands for synthesizing compounds with low-coordinate phosphorus centers. These studies contribute to the understanding of complex chemical structures and their potential applications in various fields (Shah et al., 2000).
Environmental Analysis and Synthesis
Bahadir et al. (2003) described the synthesis of polychlorinated terphenyls (PCTs), including p-terphenyls like 2,4,4'',6-tetrachloro-, for environmental analytical purposes. This work is crucial for developing methods to determine and quantify PCTs in environmental samples (Bahadir et al., 2003).
Vibrational Spectra for Identification
Grunenberg et al. (2002) conducted a study focusing on the vibrational spectra of various PCTs, including 2,4,4'',6-tetrachloro-p-terphenyl. The comparison of theoretical and experimental spectra aids in the identification of unknown congeners, which is vital for environmental and chemical analysis (Grunenberg et al., 2002).
properties
IUPAC Name |
1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)18-16(21)9-15(20)10-17(18)22/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLRJMGICHAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977165 | |
Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl, 2,4,4'',6-tetrachloro- | |
CAS RN |
61576-97-4 | |
Record name | 1,1':4',1''-Terphenyl, 2,4,4'',6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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